molecular formula C9H10N2O2 B124532 Ethyl 6-ethynylpyridazine-1(6H)-carboxylate CAS No. 157465-71-9

Ethyl 6-ethynylpyridazine-1(6H)-carboxylate

Cat. No. B124532
M. Wt: 178.19 g/mol
InChI Key: UFGDBDCHFARDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-ethynylpyridazine-1(6H)-carboxylate, also known as EPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate involves its ability to inhibit tubulin polymerization, which is essential for cell division. Ethyl 6-ethynylpyridazine-1(6H)-carboxylate binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and inhibiting cell division. Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.

Biochemical And Physiological Effects

Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate is its simple and efficient synthesis method, which makes it easily accessible for laboratory experiments. Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has also shown promising results in various scientific research fields, making it a versatile compound for further exploration. However, one of the limitations of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate is its low solubility in water, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for the research and development of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate. One potential direction is the synthesis of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate derivatives with improved solubility and potency. Another direction is the investigation of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate's potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate as a precursor for the synthesis of metal-organic frameworks and other materials could also be explored further. Overall, Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has shown promising potential for various scientific research applications, and further studies are needed to fully explore its capabilities.

Synthesis Methods

Ethyl 6-ethynylpyridazine-1(6H)-carboxylate can be synthesized using a simple and efficient method that involves the reaction of 6-ethynylpyridazine-1-carboxylic acid with ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in high yield after purification.

Scientific Research Applications

Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has shown potential applications in various scientific research fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has been studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization. It has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In organic synthesis, Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has been used as a building block for the synthesis of various compounds. In materials science, Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.

properties

CAS RN

157465-71-9

Product Name

Ethyl 6-ethynylpyridazine-1(6H)-carboxylate

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 3-ethynyl-3H-pyridazine-2-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-3-8-6-5-7-10-11(8)9(12)13-4-2/h1,5-8H,4H2,2H3

InChI Key

UFGDBDCHFARDTL-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C(C=CC=N1)C#C

Canonical SMILES

CCOC(=O)N1C(C=CC=N1)C#C

synonyms

1(6H)-Pyridazinecarboxylic acid, 6-ethynyl-, ethyl ester

Origin of Product

United States

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